molecular formula C17H18ClNO5S2 B11815754 Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-

Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-

Cat. No.: B11815754
M. Wt: 415.9 g/mol
InChI Key: VVLBKESFOSFQRN-HNNXBMFYSA-N
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Description

Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methionine moiety linked to a sulfonyl group, which is further connected to a chlorophenoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- typically involves multi-step organic reactions. One common method involves the reaction of methionine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein modification.

    Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chlorophenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- stands out due to its unique combination of methionine and sulfonyl groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18ClNO5S2

Molecular Weight

415.9 g/mol

IUPAC Name

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

VVLBKESFOSFQRN-HNNXBMFYSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

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